3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-(PHENOXYSULFONYL)UREA
Description
3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications, particularly in the field of agriculture as herbicides. The unique structure of this compound, which includes a triazine ring and a sulfonylurea moiety, contributes to its specific chemical properties and biological activities.
Properties
IUPAC Name |
phenyl N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c1-2-27-18-20-15(13-9-5-3-6-10-13)19-16(22-18)21-17(24)23-29(25,26)28-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDLJCRYGXRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as ethoxyphenyl derivatives, under controlled conditions.
Introduction of the Sulfonylurea Moiety: The sulfonylurea group is introduced by reacting the triazine intermediate with phenoxysulfonyl isocyanate. This step requires precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group to amines or other reduced forms.
Substitution: The triazine ring and sulfonylurea moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea has several scientific research applications:
Agriculture: As a herbicide, it is used to control the growth of unwanted plants by inhibiting specific enzymes involved in plant growth.
Chemistry: The compound serves as a building block for synthesizing more complex molecules in organic synthesis.
Biology: It is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea involves the inhibition of specific enzymes, such as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the growth and development of plants, leading to their eventual death. The molecular targets and pathways involved in this process are primarily related to the enzyme’s active site, where the compound binds and prevents substrate access.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea
- 3-(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea
- 3-(4-Ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(methylsulfonyl)urea
Uniqueness
Compared to similar compounds, 3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-1-(phenoxysulfonyl)urea is unique due to its specific ethoxy and phenyl substitutions on the triazine ring. These substitutions influence its chemical reactivity, biological activity, and overall effectiveness as a herbicide. The presence of the phenoxysulfonyl group also contributes to its distinct properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
